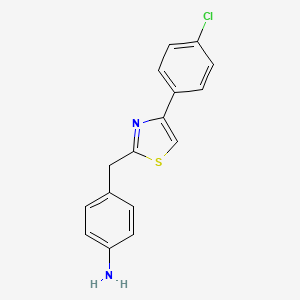
4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the aniline moiety further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and aniline groups. One common method involves the reaction of 4-chlorobenzylamine with 2-bromoacetophenone in the presence of a base to form the thiazole ring. This intermediate is then reacted with aniline under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chlorophenyl and aniline groups can further modulate these interactions, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another compound with a thiazole ring and a chlorophenyl group, known for its antiviral activity.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A thiazole derivative with similar structural features.
Uniqueness
4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H13ClN2S |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C16H13ClN2S/c17-13-5-3-12(4-6-13)15-10-20-16(19-15)9-11-1-7-14(18)8-2-11/h1-8,10H,9,18H2 |
InChI Key |
KAKXPMYIYUDYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















